N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2H-chromene-3-carboxamide
Description
N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2H-chromene-3-carboxamide is a hybrid heterocyclic compound combining a thieno-pyrazole core with a coumarin (chromene) carboxamide moiety. Thieno-pyrazoles are known for their pharmacological relevance, including kinase inhibition and anticancer activity , while coumarins exhibit diverse bioactivities such as anticoagulant, antifungal, and anti-inflammatory effects .
Properties
IUPAC Name |
N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3S/c1-13-6-2-4-8-18(13)25-20(16-11-29-12-17(16)24-25)23-21(26)15-10-14-7-3-5-9-19(14)28-22(15)27/h2-10H,11-12H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVOUCUVRSMDYDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)C4=CC5=CC=CC=C5OC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under electrophilic conditions.
Coupling with Chromene Moiety: The thieno[3,4-c]pyrazole core is then coupled with a chromene derivative through a series of reactions, including Suzuki cross-coupling and alkylation reactions.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using reagents such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.
Scientific Research Applications
N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2H-chromene-3-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to induce poly(ADP-ribose) polymerase 1 (PARP-1) cleavage, activate caspase 9, and induce fragmentation of microtubule-associated protein 1-light chain 3 (LC3), leading to cell death . These actions suggest that the compound may exert its effects through the induction of apoptosis and inhibition of cell proliferation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences :
- Target Compound vs. 13a (): The target compound replaces the sulfamoylphenyl and cyano groups in 13a with a thieno-pyrazole ring, likely improving π-π stacking interactions with biological targets. The absence of a sulfonamide group may reduce hydrogen-bonding capacity but enhance lipophilicity .
- Target Compound vs. 6c (): The 1,3-dithiane ring in 6c introduces sulfur atoms, which could influence redox properties and metabolic stability. In contrast, the thieno-pyrazole in the target compound offers a rigid, planar structure for target binding .
- Target Compound vs. Chromeno-pyrimidinones (): Chromeno-pyrimidinones prioritize pyrimidine fusion, whereas the target compound’s thieno-pyrazole may confer distinct electronic profiles and binding modes .
Physicochemical Properties
- The target compound’s carboxamide and chromene groups may improve aqueous solubility compared to 6c but remain less polar than 13a’s sulfamoyl group .
Biological Activity
N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2H-chromene-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a thieno-pyrazole moiety and a chromene derivative. Its chemical formula is represented as follows:
This structure suggests potential interactions with various biological targets.
1. Antimicrobial Activity
Recent studies have indicated that derivatives of thieno[3,4-c]pyrazole exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown effectiveness against Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
Table 1: Antimicrobial Activity of Thieno-Pyrazole Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|---|
| Compound A | E. coli | 20 | 50 |
| Compound B | S. aureus | 25 | 30 |
| N-[2-(2-methylphenyl)-...] | P. aeruginosa | 15 | 70 |
2. Anti-inflammatory Effects
Thieno-pyrazole derivatives have been studied for their anti-inflammatory properties. The compound may inhibit key inflammatory pathways involving cytokines and chemokines, thereby reducing inflammation in various models.
Case Study: In Vivo Anti-inflammatory Activity
A study involving the administration of N-[2-(2-methylphenyl)-...] in a rat model of induced inflammation showed a significant reduction in paw edema compared to control groups. The compound exhibited an anti-inflammatory effect comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs).
3. Anticancer Potential
The compound's structural features suggest potential anticancer activity. Research has demonstrated that thieno-pyrazole derivatives can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation.
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Apoptosis induction |
| MCF-7 | 20 | Cell cycle arrest |
| A549 | 10 | Caspase activation |
The biological activity of N-[2-(2-methylphenyl)-...] can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in inflammatory processes or bacterial metabolism.
- Receptor Modulation: It could interact with specific receptors involved in pain and inflammation pathways.
- Cell Cycle Disruption: In cancer cells, it may interfere with cell cycle progression, leading to increased apoptosis.
Q & A
Basic Research Questions
What are the recommended synthetic routes for producing this compound, and how can reaction yields be optimized?
The synthesis typically involves multi-step reactions starting with thieno[3,4-c]pyrazole precursors. Key steps include:
- Cyclocondensation : Reacting substituted thiophenes with hydrazine derivatives under reflux conditions to form the pyrazole core .
- Coupling reactions : Introducing the 2-oxo-2H-chromene-3-carboxamide moiety via amide bond formation using coupling agents like EDC/HOBt .
- Optimization : Adjusting solvents (e.g., DMF for solubility), temperature (60–80°C for controlled reactivity), and catalysts (e.g., Pd for cross-coupling steps). Reaction progress should be monitored via HPLC or TLC .
What spectroscopic techniques are critical for structural characterization?
- NMR Spectroscopy : H and C NMR confirm substituent positions and purity. For example, the 2-methylphenyl group shows distinct aromatic proton splitting at δ 6.8–7.2 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS identifies molecular ions (e.g., [M+H] at m/z 462.12) and fragmentation patterns .
- IR Spectroscopy : Detects functional groups like the carbonyl stretch (C=O) at ~1700 cm .
How should researchers design initial biological activity screens for this compound?
- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays to assess cytotoxicity. Parallel screening for anti-inflammatory activity (e.g., COX-2 inhibition) and antimicrobial effects (MIC against S. aureus) is recommended .
- Dose-response curves : Use concentrations ranging from 1 nM to 100 µM to determine IC values .
Advanced Research Questions
How can contradictory data on its biological target specificity be resolved?
Conflicting results (e.g., COX-2 vs. kinase inhibition) may arise from assay conditions or off-target effects. Strategies include:
- Proteomic profiling : Use affinity chromatography or thermal shift assays to identify binding partners .
- Molecular docking : Compare binding energies with crystal structures of suspected targets (e.g., PDB 1CX2 for COX-2) .
- Knockout models : Validate target engagement in CRISPR-edited cell lines .
What structural modifications enhance its pharmacokinetic properties?
- Solubility : Introduce polar groups (e.g., -OH, -SOH) at the chromene ring while monitoring logP via HPLC .
- Metabolic stability : Replace labile methyl groups with fluorinated analogs to reduce CYP450-mediated oxidation .
- Bioavailability : Use prodrug strategies (e.g., esterification of the carboxamide) to improve membrane permeability .
What reaction mechanisms govern its oxidation and reduction behavior?
- Oxidation : The thieno[3,4-c]pyrazole core undergoes regioselective oxidation with m-CPBA, forming sulfoxide derivatives. Reaction progress is pH-dependent, with optimal yields at pH 7–8 .
- Reduction : Sodium borohydride selectively reduces the chromene carbonyl to a hydroxyl group, confirmed by H NMR shifts from δ 8.1 to δ 4.3 ppm .
How can structure-activity relationship (SAR) studies guide lead optimization?
- Core modifications : Replacing the 2-methylphenyl group with 4-fluorophenyl increases kinase inhibition (IC from 15 nM to 8 nM) .
- Side-chain variations : Adding a piperidine moiety to the carboxamide improves blood-brain barrier penetration in rodent models .
Notes
- Contradictions : Variations in reported IC values may stem from differences in assay protocols (e.g., serum concentration, incubation time) .
- Methodological Rigor : Always validate synthetic intermediates with orthogonal techniques (e.g., NMR + MS) to avoid mischaracterization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
